molecular formula C25H23N3O4 B11305824 2-(3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(3-methylphenyl)acetamide

2-(3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(3-methylphenyl)acetamide

Cat. No.: B11305824
M. Wt: 429.5 g/mol
InChI Key: PUSZGEHCTQIXEP-UHFFFAOYSA-N
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Description

2-(3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(3-methylphenyl)acetamide is a complex organic compound that features a combination of phenyl, oxadiazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(3-methylphenyl)acetamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Attachment of the Phenoxy Group: : The phenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting the oxadiazole intermediate with a phenol derivative in the presence of a base such as potassium carbonate (K₂CO₃).

  • Formation of the Acetamide Group: : The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the oxadiazole ring or the acetamide group, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other electrophiles onto the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding. Its structural features could be exploited to design molecules with specific biological activities.

Medicine

Medicinally, 2-(3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(3-methylphenyl)acetamide could be investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and phenyl groups could facilitate binding to hydrophobic pockets, while the acetamide group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methylphenyl)acetamide
  • 2-(3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(2-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(3-methylphenyl)acetamide may exhibit unique properties due to the specific positioning of the methyl groups on the phenyl rings. These subtle differences can significantly impact the compound’s reactivity, binding affinity, and overall biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

2-[3-[5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenoxy]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C25H23N3O4/c1-17-6-3-9-20(12-17)26-23(29)15-30-22-11-5-8-19(14-22)25-27-24(32-28-25)16-31-21-10-4-7-18(2)13-21/h3-14H,15-16H2,1-2H3,(H,26,29)

InChI Key

PUSZGEHCTQIXEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)COC4=CC=CC(=C4)C

Origin of Product

United States

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